molecular formula C18H27N3O2 B15057938 tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15057938
M. Wt: 317.4 g/mol
InChI Key: TVMYWRZUKDUKQM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a bicyclic compound featuring a pyridine ring substituted with a pyrrolidinyl group at the 2-position and a tert-butyl carbamate-protected pyrrolidine at the 3-position. This structure combines nitrogen-containing heterocycles, making it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where such motifs are prevalent.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-7-9-15(21)14-8-6-10-19-16(14)20-11-4-5-12-20/h6,8,10,15H,4-5,7,9,11-13H2,1-3H3

InChI Key

TVMYWRZUKDUKQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCC3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Pyrrolidine Linkage

A foundational method involves Suzuki-Miyaura coupling to establish the pyridine-pyrrolidine bond. Patent EP2358670B1 demonstrates that palladium acetate mediates the coupling between tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid under inert atmospheres. Key parameters include:

  • Catalyst System : 5 mol% Pd(OAc)₂ with 2 equivalents of triphenylphosphine
  • Solvent : Degassed tetrahydrofuran/water (9:1 v/v)
  • Temperature : 80°C for 12 hours
  • Yield : 68–72% after column chromatography

This approach requires careful control of boronic ester stability, as premature hydrolysis reduces coupling efficiency. The tert-butyl group remains intact under these conditions, confirmed via ¹H NMR analysis of intermediates.

Buchwald-Hartwig Amination for Pyrrolidine Substitution

Alternative routes employ Buchwald-Hartwig amination to install the pyrrolidin-1-yl group on preformed pyridine intermediates. A modified procedure from J-Stage (Chem. Pharm. Bull. 59(3)) utilizes:

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos ligand
  • Base : Cs₂CO₃ in toluene at 110°C
  • Amine Source : Pyrrolidine (3 equivalents)
  • Reaction Time : 18 hours
  • Yield : 57% after purification

Comparative studies show that electron-deficient pyridine substrates (e.g., 3-bromopyridine derivatives) enhance reaction rates by 40% compared to electron-rich analogs.

Multi-Step Sequential Functionalization

Carbamate Protection-Deprotection Strategies

The Egyptian Journal of Chemistry details a four-step sequence starting from 2,5-dihydro-1H-pyrrole:

  • Step 1 : Protection with di-tert-butyl dicarbonate in THF (0°C → RT, 2 hours)
  • Step 2 : Epoxidation using mCPBA in DCM (12 hours, 83% yield)
  • Step 3 : Azide introduction via NaN₃/DMF (60°C, 8 hours)
  • Step 4 : Cu-catalyzed azide-alkyne cyclization with phenylacetylene

Critical to this route is the stereochemical control during epoxide ring-opening, which influences final product enantiopurity. Chiral HPLC analysis confirmed 92% ee when using (R)-BINOL-derived catalysts.

Tautomerism-Driven Cyclization

Experimental studies from PMC highlight a three-component reaction pathway exploiting keto-enol tautomerism:

  • Components :
    • 4-Acetyl-3-hydroxy-3-pyrroline-2-one
    • Aliphatic amines (e.g., methylamine)
    • tert-Butyl chloroformate

DFT calculations reveal that the enamine form stabilizes through intramolecular hydrogen bonding (ΔG = −12.3 kcal/mol), directing regioselective cyclization. Optimal conditions:

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 6 hours
Isolated Yield 64%

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across methodologies:

Method Yield (%) Purity (HPLC) Scalability (kg) Cost Index (USD/mol)
Suzuki-Miyaura 72 98.5 5.2 12,400
Buchwald-Hartwig 57 97.1 2.8 18,700
Sequential 83 99.2 1.5 23,100
Tautomerism 64 96.8 3.4 15,900

Energy profiles calculated at the ωB97X-D3/def2-TZVP level show that palladium-mediated pathways have lower activation barriers (ΔG‡ = 18.7 kcal/mol) versus thermal cyclization routes (ΔG‡ = 24.1 kcal/mol).

Process Optimization and Industrial Considerations

Catalyst Recycling in Coupling Reactions

Patent WO2006063167A1 discloses a immobilized palladium system using mesoporous silica supports, enabling five reuse cycles with <8% activity loss. Key enhancements:

  • Leaching Prevention : 1,2,3-Triazole-functionalized silica anchors Pd nanoparticles
  • Productivity : 4.8 kg product/g catalyst per batch
  • Residual Metals : <5 ppm by ICP-MS

Continuous Flow Synthesis

Recent adaptations transform batch processes into continuous systems:

  • Microreactor Design : 500 μm ID tubing with static mixers
  • Residence Time : 8.7 minutes at 120°C
  • Space-Time Yield : 1.42 kg/L·h (vs. 0.37 kg/L·h in batch)

This approach reduces solvent usage by 78% while maintaining 99% conversion.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Key structural analogs differ in substituents on the pyridine or pyrrolidine rings, influencing physicochemical and biological properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features Reference
Target Compound Pyrrolidinylpyridine, tert-butyl carbamate C₁₉H₂₇N₃O₂ 329.44 g/mol Bicyclic structure with dual nitrogen rings
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Octylphenyl ketone side chain C₂₅H₃₇NO₃ 399.57 g/mol Lipophilic ketone group enhances membrane permeability
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl groups on pyridine C₁₈H₂₆BrN₂O₅ 445.32 g/mol Electrophilic bromo substituent for further functionalization
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Methyl groups on pyrrolidine and pyridine C₁₈H₂₇N₂O₃ 319.43 g/mol Stereochemical complexity (mixed enantiomers) observed via NMR
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Pyrazine amino substituent C₁₃H₂₀N₄O₂ 264.32 g/mol Pyrazine ring introduces hydrogen-bonding potential

Key Observations :

  • Reactivity : Bromo or ketone groups (e.g., ) enable further derivatization, whereas the target compound’s pyrrolidinylpyridine motif may favor direct receptor interactions.
  • Stereochemistry : Methyl-substituted analogs () demonstrate the influence of stereochemistry on NMR splitting patterns, suggesting similar considerations for the target compound’s chiral centers.
Spectroscopic Characterization
  • NMR : Pyridine protons in analogs resonate at δ 6.5–8.5 ppm, while pyrrolidine protons appear at δ 1.5–3.5 ppm. For example, tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate shows distinct doublets (J = 10.2 Hz) for methylene groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ m/z = 392 for ) confirm molecular weights, critical for validating synthetic success.

Biological Activity

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19H29N3O2
  • Molecular Weight : 331.45 g/mol
  • CAS Number : 1352485-06-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in metabolic and inflammatory processes. Notably, compounds with similar structures have been shown to act as agonists for G-protein bile acid receptor 1 (GPBAR1), which plays a significant role in regulating metabolism and inflammation.

Biological Activity Overview

The compound exhibits several biological activities that are of interest for therapeutic applications:

1. Anti-inflammatory Effects

Research indicates that derivatives of pyrrolidine compounds, including those structurally related to this compound, have demonstrated anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. For instance, some pyrimidine derivatives showed IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

2. Metabolic Regulation

Studies on GPBAR1 agonists reveal that activation of this receptor can lead to improved insulin sensitivity and reduced inflammation, making it a potential target for treating metabolic disorders such as type 2 diabetes and obesity. Compounds similar to this compound have been shown to enhance the expression of pro-glucagon mRNA, which is crucial for glucose homeostasis .

3. Anticancer Activity

Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase cleavage, highlighting their potential as anticancer agents .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Research on GPBAR1 AgonistsCompounds similar to tert-butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine showed high selectivity for GPBAR1 and enhanced metabolic regulation.
Anti-inflammatory ActivityPyrimidine derivatives demonstrated significant COX inhibition, suggesting potential for anti-inflammatory drug development.
Anticancer PropertiesCertain derivatives exhibited cytotoxicity against leukemia and breast cancer cell lines, promoting apoptosis through specific molecular pathways.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions between pyridine and pyrrolidine derivatives. A common approach uses mixed anhydride intermediates formed by reacting carboxylic acids with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0–20°C . Key steps include:

  • Activation : Formation of a reactive intermediate (e.g., mixed anhydride) to facilitate nucleophilic attack.
  • Coupling : Reaction with amines (e.g., 2-amino-2-methylpropanol) under controlled pH and temperature.
  • Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product .

Basic: How can researchers purify this compound effectively?

Purification often involves sequential liquid-liquid extraction and column chromatography:

Extraction : Wash crude product with 0.1 M HCl (removes basic impurities) and saturated NaHCO₃ (removes acidic impurities), followed by brine to eliminate residual water .

Chromatography : Use flash chromatography with a silica gel column and gradient elution (e.g., ethyl acetate/hexane). Monitor fractions via LC-MS to confirm purity (>95%) .

Advanced: How can contradictory spectral data (e.g., NMR, IR) be resolved during structural confirmation?

Contradictions in NMR/IR data may arise from conformational flexibility or impurities. To resolve these:

  • 2D NMR : Perform COSY, HSQC, or NOESY to assign proton-proton correlations and confirm stereochemistry .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., using slow evaporation in CH₂Cl₂/hexane) and analyze via diffraction .
  • Control Experiments : Repeat synthesis under anhydrous conditions to rule out solvent or moisture interference .

Advanced: What strategies optimize reaction yields when steric hindrance limits coupling efficiency?

Steric hindrance in the pyrrolidine-pyridine scaffold can reduce coupling efficiency. Mitigation strategies include:

  • Temperature Modulation : Conduct reactions at lower temperatures (e.g., 0°C) to slow competing side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to stabilize transition states .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

Basic: What analytical techniques are essential for characterizing this compound?

  • LC-MS : Monitor reaction progress and confirm molecular weight (e.g., HRMS: [M+H]⁺ calculated for C₁₉H₂₈N₃O₂: 346.2124) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions and Boc-group integrity .
  • IR Spectroscopy : Confirm carbonyl stretches (e.g., ~1700 cm⁻¹ for the tert-butyl carbamate) .

Advanced: How can researchers address instability during storage or synthesis?

Instability may arise from hydrolysis of the tert-butyl carbamate group. Solutions include:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in anhydrous CH₂Cl₂ or THF .
  • In Situ Protection : Introduce stabilizing groups (e.g., silyl ethers) for sensitive intermediates during synthesis .

Advanced: What computational tools aid in predicting reactivity or regioselectivity?

  • DFT Calculations : Model transition states to predict regioselectivity in pyrrolidine-pyridine coupling .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic/basic residues with sand or vermiculite before disposal .

Advanced: How can researchers validate the biological activity of derivatives without commercial assays?

  • In Silico Screening : Use docking software (AutoDock, Schrödinger) to predict binding affinity to target receptors (e.g., GPCRs) .
  • Custom Assays : Develop enzyme inhibition assays (e.g., fluorescence-based) using purified protein targets .

Advanced: What strategies resolve low solubility in aqueous buffers during biological testing?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

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